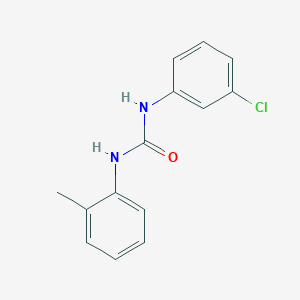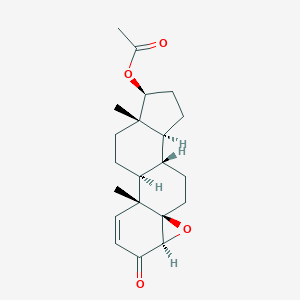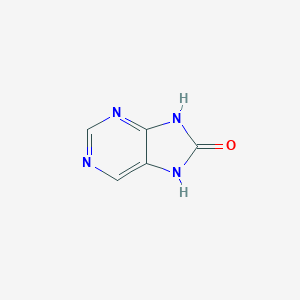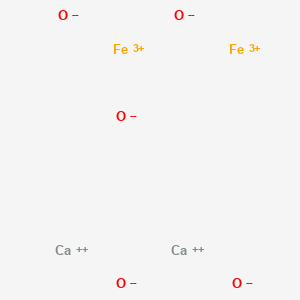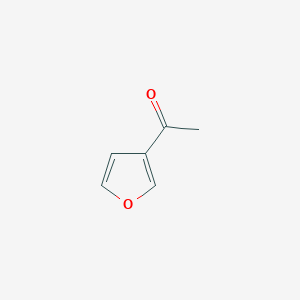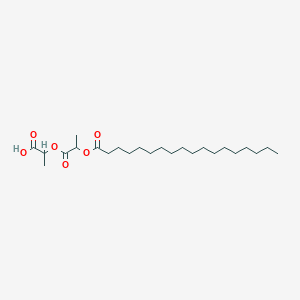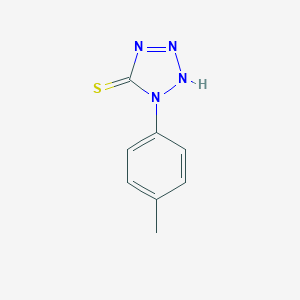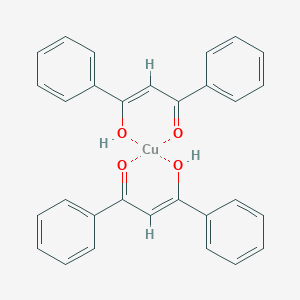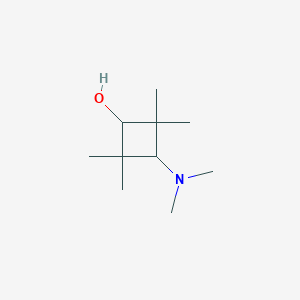
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol, also known as DMAC or TMA-1, is a cyclic tertiary amine that has been widely used in scientific research. It is a colorless, odorless, and water-soluble compound that is commonly used as a chiral auxiliary in organic synthesis. DMAC has also been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is also thought to function as a hydrogen bond donor and acceptor, which allows it to form strong interactions with other molecules.
Biochemische Und Physiologische Effekte
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies, and it is not expected to have significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is its versatility as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst for a variety of reactions, and it can be easily synthesized in the laboratory. However, 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is also a relatively expensive compound, and it may not be suitable for large-scale industrial applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol. One area of interest is the development of new synthetic methods for 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol and its derivatives. Another area of research is the investigation of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol's potential applications in materials science, such as in the synthesis of new polymers and composites. Additionally, further studies on the biochemical and physiological effects of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol may be warranted to determine its safety and potential therapeutic uses.
In conclusion, 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is a versatile and useful compound that has many potential applications in scientific research. Its effectiveness as a chiral auxiliary in organic synthesis, low toxicity, and water solubility make it an attractive compound for many different fields of study. Further research on 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol and its derivatives may lead to new discoveries and applications in the future.
Synthesemethoden
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol can be synthesized through a variety of methods, including the reaction of cyclobutanone with dimethylamine in the presence of a Lewis acid catalyst, or the reduction of 3-(dimethylamino)-2,2,4,4-tetramethylcyclobutanone with sodium borohydride. The synthesis of 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has been extensively used in scientific research as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst for a variety of reactions, including asymmetric hydrogenation, epoxidation, and cyclopropanation. 3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol has also been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13592-26-2 |
|---|---|
Produktname |
3-(Dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol |
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
3-(dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)7(11(5)6)10(3,4)8(9)12/h7-8,12H,1-6H3 |
InChI-Schlüssel |
CFSSULJRBHLDFX-UHFFFAOYSA-N |
SMILES |
CC1(C(C(C1O)(C)C)N(C)C)C |
Kanonische SMILES |
CC1(C(C(C1O)(C)C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



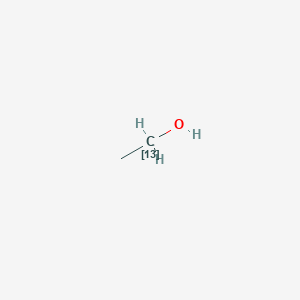
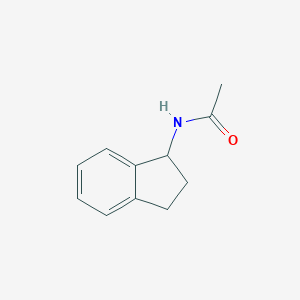
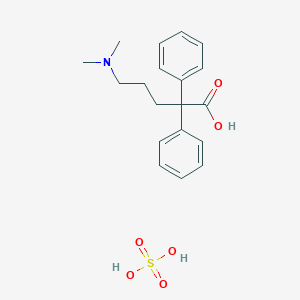

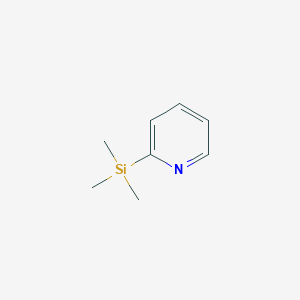
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
